molecular formula C18H21FN2O4S2 B2913938 4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946226-63-7

4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2913938
CAS RN: 946226-63-7
M. Wt: 412.49
InChI Key: FYHSMPOWCKDANG-UHFFFAOYSA-N
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Description

N-fluoro-N-arylsulfonamides are a class of fluorinating reagents suitable for radical fluorination under mild conditions . They have been used in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of N-fluoro-N-arylsulfonamides generally consists of a sulfonamide group (SO2NH2) attached to an aromatic ring, with a fluorine atom also attached to the aromatic ring .


Chemical Reactions Analysis

N-fluoro-N-arylsulfonamides are used as fluorinating agents in radical fluorination reactions . They can participate in various chemical reactions to introduce a fluorine atom into organic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-fluoro-N-arylsulfonamides can vary depending on the specific compound. For example, 4-Fluoro-N-phenylbenzenesulfonamide has a molecular weight of 251.28 g/mol and a topological polar surface area of 54.6 Ų .

Scientific Research Applications

Medicinal Chemistry

Sulfonamides, which include the compound , are well-known motifs in medicinal chemistry . They form a large family of antibacterial agents and are found in numerous other drugs . The sulfonamide group is resistant to hydrolysis while being transition-state mimetics of the peptide bond, which has endeared them to medicinal chemists over the years .

Organic Synthesis

The sulfonamide motif has various applications in organic synthesis . It can serve as an activating group, protecting group, leaving group, and as a molecular scaffold . This versatility makes it a valuable tool in the synthesis of a wide range of organic compounds .

Radiopharmaceutical Chemistry

The compound can be used as a building block for labeling peptides, proteins, and oligonucleotides with fluorine-18 via Cu (I)-mediated click chemistry . This technique is reliable, robust, and efficient for radiolabeling these biopolymers with the short-lived positron emitter 18F .

Bioconjugation

The compound can be used in bioconjugation, a process that involves joining two biomolecules together . This is particularly useful in the development of drugs and in the study of biological systems .

Labeling of Biopolymers

The compound can be used to label a variety of biopolymers, including peptides, proteins, and oligonucleotides . This is important in many areas of research, including drug development and molecular biology .

Lithium-Ion Batteries

Sulfonamides, including the compound , have been studied for their potential use in lithium-ion batteries . They can contribute to the formation of a solid electrolyte interphase, which is crucial for the performance of these batteries .

Mechanism of Action

The mechanism of action of N-fluoro-N-arylsulfonamides in radical fluorination reactions involves the homolytic cleavage of the N-F bond to generate a fluorine radical, which can then react with other organic compounds .

Future Directions

The use of N-fluoro-N-arylsulfonamides as fluorinating agents in radical fluorination reactions is a promising area of research in organic chemistry . Future research may focus on developing new synthetic methods using these reagents, as well as exploring their potential applications in the synthesis of fluorinated organic compounds .

properties

IUPAC Name

4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S2/c1-2-12-26(22,23)21-11-3-4-14-5-8-16(13-18(14)21)20-27(24,25)17-9-6-15(19)7-10-17/h5-10,13,20H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHSMPOWCKDANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

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